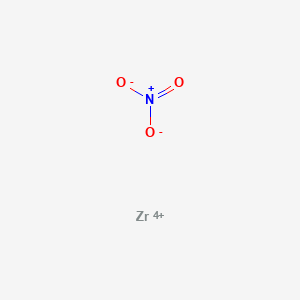
2-(2-Octoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Octoxyethoxy)ethanol is an organic compound with the molecular formula C₁₂H₂₆O₃. It is a colorless liquid commonly used as a solvent in various commercial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it versatile in industrial and laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Octoxyethoxy)ethanol is typically synthesized through the ethoxylation of octanol. The process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, usually potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure of 1-2 atmospheres. The reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{OH} + 2\text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where octanol and ethylene oxide are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is obtained with high purity through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Octoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Esterification: Carboxylic acids, Acid anhydrides, Sulfuric acid (H₂SO₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Esterification: Esters
Substitution: Alkyl halides
Scientific Research Applications
2-(2-Octoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of substances.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
Industry: Used in the production of coatings, inks, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 2-(2-Octoxyethoxy)ethanol primarily involves its solvent properties. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The compound can disrupt hydrogen bonding and van der Waals forces, leading to the solubilization of compounds that are otherwise insoluble in water or other solvents .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but with a shorter alkyl chain.
Diethylene Glycol Monooctyl Ether: Another glycol ether with similar solvent properties.
Uniqueness
2-(2-Octoxyethoxy)ethanol is unique due to its longer alkyl chain, which enhances its ability to dissolve non-polar substances compared to shorter-chain glycol ethers. This makes it particularly useful in applications requiring the solubilization of hydrophobic compounds .
Properties
IUPAC Name |
2-(2-octoxyethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h13H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYZZUVPRGESW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369087 |
Source


|
| Record name | SBB060180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-37-8 |
Source


|
| Record name | SBB060180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)


![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)







![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine](/img/structure/B96644.png)
